Cas no 329943-78-4 (2-methyl-4-(piperazin-1-yl)aniline)

2-Methyl-4-(piperazin-1-yl)aniline is a versatile intermediate in organic synthesis, particularly valued for its piperazine and aniline functional groups. This compound exhibits strong reactivity in nucleophilic substitution and coupling reactions, making it useful in pharmaceutical and agrochemical applications. Its structural features enable efficient derivatization, facilitating the synthesis of complex molecules. The methyl substitution enhances stability while maintaining reactivity, offering a balance between steric and electronic effects. High purity grades ensure consistent performance in research and industrial processes. Suitable for use under controlled conditions, it serves as a key building block in the development of biologically active compounds, including potential drug candidates and specialty chemicals.
2-methyl-4-(piperazin-1-yl)aniline structure
329943-78-4 structure
Product Name:2-methyl-4-(piperazin-1-yl)aniline
CAS No:329943-78-4
MF:C11H17N3
MW:191.272782087326
MDL:MFCD16687599
CID:301706
PubChem ID:45115819
Update Time:2025-05-28

2-methyl-4-(piperazin-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-methyl-4-(1-piperazinyl)-
    • 2-METHYL-4-PIPERAZIN-1-YLANILINE
    • Benzenamine, 2-methyl-4-(1-piperazinyl)- (9CI)
    • 2-methyl-4-(piperazin-1-yl)aniline
    • AKOS011418123
    • GS1635
    • 329943-78-4
    • SCHEMBL14419500
    • EN300-2765927
    • Benzenamine,2-methyl-4-(1-piperazinyl)-(9ci)
    • DTXSID90668375
    • MDL: MFCD16687599
    • Inchi: 1S/C11H17N3/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
    • InChI Key: VUMHPQIHGCPZBT-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(=C(C)C=2)N)CCNCC1

Computed Properties

  • Exact Mass: 191.14241
  • Monoisotopic Mass: 191.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.3A^2
  • XLogP3: 1.1

Experimental Properties

  • PSA: 41.29

2-methyl-4-(piperazin-1-yl)aniline Pricemore >>

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2-methyl-4-(piperazin-1-yl)aniline Related Literature

Additional information on 2-methyl-4-(piperazin-1-yl)aniline

Recent Advances in the Study of 2-methyl-4-(piperazin-1-yl)aniline (CAS: 329943-78-4) in Chemical Biology and Pharmaceutical Research

The compound 2-methyl-4-(piperazin-1-yl)aniline (CAS: 329943-78-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the role of 2-methyl-4-(piperazin-1-yl)aniline as a key intermediate in the synthesis of novel pharmacologically active molecules. Its structural features, including the piperazine ring and aniline moiety, make it a valuable scaffold for designing compounds with diverse biological activities. For instance, researchers have utilized this compound to develop potent inhibitors targeting G protein-coupled receptors (GPCRs) and kinases, which are implicated in various diseases such as cancer, neurological disorders, and inflammatory conditions.

One of the most notable advancements involves the optimization of synthetic routes for 2-methyl-4-(piperazin-1-yl)aniline to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly reduces the formation of by-products, thereby enhancing the efficiency of large-scale production. This development is particularly relevant for pharmaceutical companies aiming to incorporate this compound into their drug development pipelines.

In terms of biological activity, recent in vitro and in vivo studies have revealed that derivatives of 2-methyl-4-(piperazin-1-yl)aniline exhibit promising anticancer properties. For example, a derivative bearing a sulfonamide group showed potent inhibitory effects against breast cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. These findings were corroborated by molecular docking studies, which provided insights into the binding interactions between the compound and its target proteins.

Furthermore, the compound's potential in central nervous system (CNS) drug development has been explored. A 2024 study in ACS Chemical Neuroscience reported that 2-methyl-4-(piperazin-1-yl)aniline derivatives could cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. This opens new avenues for designing therapeutics aimed at neurodegenerative disorders.

Despite these promising results, challenges remain in the clinical translation of 2-methyl-4-(piperazin-1-yl)aniline-based compounds. Issues such as metabolic stability, toxicity profiles, and pharmacokinetic properties need to be addressed through further preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of viable drug candidates.

In conclusion, 2-methyl-4-(piperazin-1-yl)aniline (CAS: 329943-78-4) continues to be a focal point in chemical biology and pharmaceutical research. Its structural versatility and biological activity make it a valuable tool for drug discovery. Future research should focus on optimizing its derivatives for clinical applications and elucidating their mechanisms of action in greater detail. This briefing underscores the importance of ongoing investigations to unlock the full therapeutic potential of this compound.

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